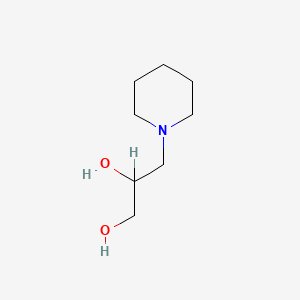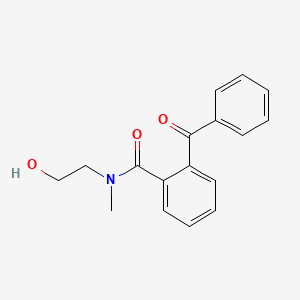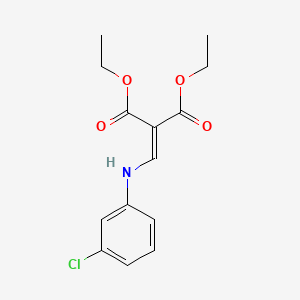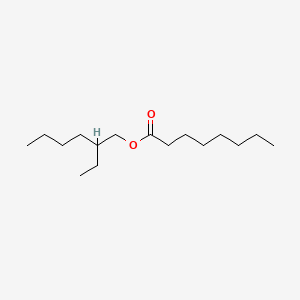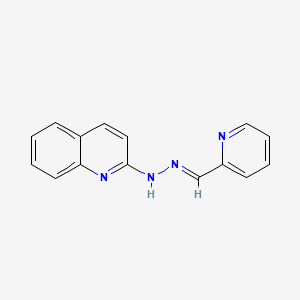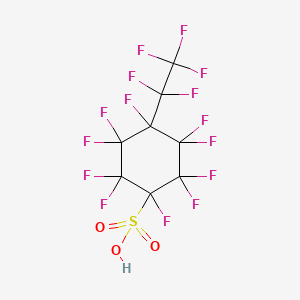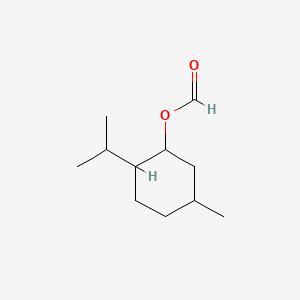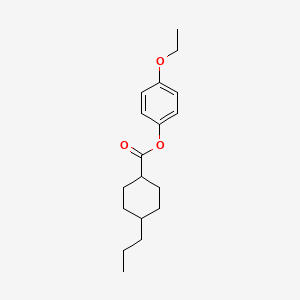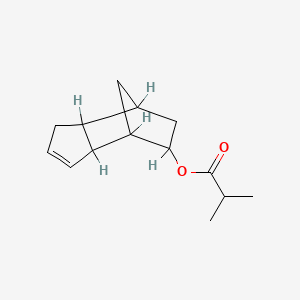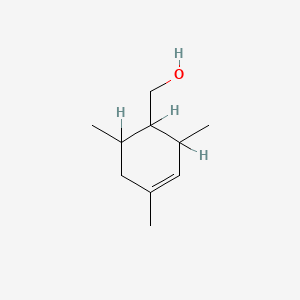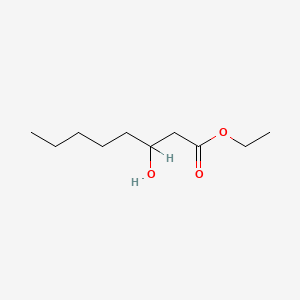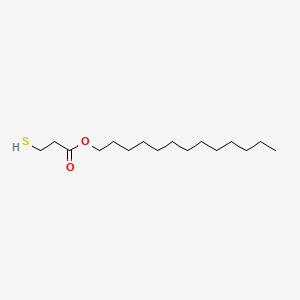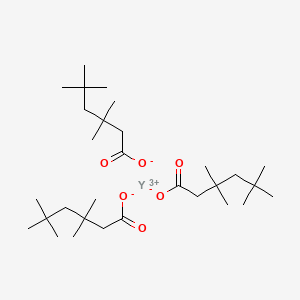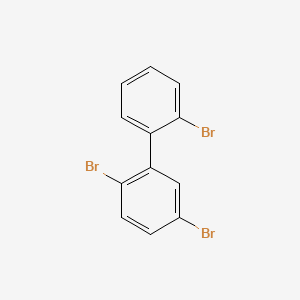
2,2',5-Tribromobiphenyl
Overview
Description
2,2’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams. due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Mechanism of Action
Target of Action
The primary target of 2,2’,5-Tribromobiphenyl is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of AhR by 2,2’,5-Tribromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response
Pharmacokinetics
Given its chemical structure and low water solubility , it can be inferred that it may have low bioavailability and could accumulate in fatty tissues due to its lipophilic nature.
Result of Action
The activation of AhR by 2,2’,5-Tribromobiphenyl leads to the transcriptional upregulation of various genes . This can mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,5-Tribromobiphenyl. For instance, its persistence in the environment can lead to bioaccumulation and biomagnification, potentially increasing its toxicity . .
Biochemical Analysis
Biochemical Properties
2,2’,5-Tribromobiphenyl plays a role in biochemical reactions primarily through its interactions with the aryl hydrocarbon receptor (AhR). This receptor, when activated by 2,2’,5-Tribromobiphenyl, binds to the xenobiotic response element (XRE) promoter region of genes, leading to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These interactions highlight the compound’s role in mediating biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
2,2’,5-Tribromobiphenyl affects various types of cells and cellular processes. It has been shown to cause weight loss, skin disorders, and effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland . The compound influences cell function by interfering with cell signaling pathways, altering gene expression, and disrupting cellular metabolism. For instance, it can activate the expression of genes involved in xenobiotic metabolism, leading to changes in cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 2,2’,5-Tribromobiphenyl involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to the XRE promoter region of target genes . This binding activates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes, such as CYP1A1. Additionally, 2,2’,5-Tribromobiphenyl may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5-Tribromobiphenyl can change over time. The compound is known to be stable and persistent, with a long residual period in the environment . Over time, it can accumulate in lipid-rich tissues, leading to long-term effects on cellular function. Studies have shown that prolonged exposure to 2,2’,5-Tribromobiphenyl can result in chronic toxicity, affecting various organs and systems.
Dosage Effects in Animal Models
The effects of 2,2’,5-Tribromobiphenyl vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while at higher doses, it can lead to significant toxic effects, including weight loss, skin disorders, and organ damage . Threshold effects have been observed, where certain dosages result in pronounced adverse effects, highlighting the importance of dosage in toxicity studies.
Metabolic Pathways
2,2’,5-Tribromobiphenyl is involved in metabolic pathways that include its absorption via oral, inhalation, and dermal routes . Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, skin, and breast milk. The compound is metabolized by phase I and II xenobiotic metabolizing enzymes, leading to the formation of various metabolites that can exert toxic effects.
Transport and Distribution
Within cells and tissues, 2,2’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to accumulate in lipid-rich compartments, affecting its localization and accumulation. The compound’s distribution is influenced by its binding to specific proteins, which can affect its bioavailability and toxicity.
Subcellular Localization
2,2’,5-Tribromobiphenyl is localized in various subcellular compartments, including the membrane and lipid-rich organelles . Its activity and function are influenced by its subcellular localization, which can be directed by targeting signals or post-translational modifications. The compound’s presence in specific compartments can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of 2,2’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity biphenyl and bromine, with careful control of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated biphenyls .
Scientific Research Applications
2,2’,5-Tribromobiphenyl has several applications in scientific research:
Environmental Studies: Due to its persistence and toxicity, it is studied for its environmental impact and behavior in ecosystems.
Toxicology: Research focuses on its toxic effects on human health and wildlife.
Analytical Chemistry: Used as a standard or reference material in the analysis of polybrominated biphenyls in various matrices.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromobiphenyl
- 2,2’,3,3’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
Comparison: 2,2’,5-Tribromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other polybrominated biphenyls, it may exhibit different toxicological profiles and environmental behaviors due to the position and number of bromine atoms .
Properties
IUPAC Name |
1,4-dibromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNWMCMGNRWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074765 | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-34-1 | |
| Record name | 2,2',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


